3,3'-piperazine-1,4-diylbis[N-(4-ethoxyphenyl)propanamide]
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Overview
Description
N-(4-ETHOXYPHENYL)-3-(4-{2-[(4-ETHOXYPHENYL)CARBAMOYL]ETHYL}PIPERAZIN-1-YL)PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-3-(4-{2-[(4-ETHOXYPHENYL)CARBAMOYL]ETHYL}PIPERAZIN-1-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-ethoxyphenyl isocyanate: This can be achieved by reacting 4-ethoxyaniline with phosgene under controlled conditions.
Formation of the piperazine intermediate: The piperazine ring is introduced by reacting ethylenediamine with 4-ethoxyphenyl isocyanate.
Coupling reaction: The final step involves coupling the piperazine intermediate with 3-bromopropionyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-3-(4-{2-[(4-ETHOXYPHENYL)CARBAMOYL]ETHYL}PIPERAZIN-1-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl groups or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-3-(4-{2-[(4-ETHOXYPHENYL)CARBAMOYL]ETHYL}PIPERAZIN-1-YL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-3-(4-{2-[(4-ETHOXYPHENYL)CARBAMOYL]ETHYL}PIPERAZIN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-ETHOXYPHENYL)-2-((OXO(2-(4-PYRIDINYLMETHYLENE)HYDRAZINO)AC)AMINO)BENZAMIDE
- **N-(4-ETHOXYPHENYL)-2-(2-(4-NITROBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE
- **N-(4-ethoxyphenyl)acetamide
Uniqueness
N-(4-ETHOXYPHENYL)-3-(4-{2-[(4-ETHOXYPHENYL)CARBAMOYL]ETHYL}PIPERAZIN-1-YL)PROPANAMIDE is unique due to its specific structural features, such as the presence of both ethoxyphenyl groups and a piperazine ring
Properties
Molecular Formula |
C26H36N4O4 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
3-[4-[3-(4-ethoxyanilino)-3-oxopropyl]piperazin-1-yl]-N-(4-ethoxyphenyl)propanamide |
InChI |
InChI=1S/C26H36N4O4/c1-3-33-23-9-5-21(6-10-23)27-25(31)13-15-29-17-19-30(20-18-29)16-14-26(32)28-22-7-11-24(12-8-22)34-4-2/h5-12H,3-4,13-20H2,1-2H3,(H,27,31)(H,28,32) |
InChI Key |
QJIXYSCJBKNWCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)CCC(=O)NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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